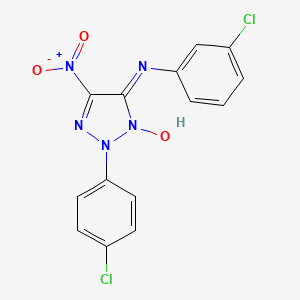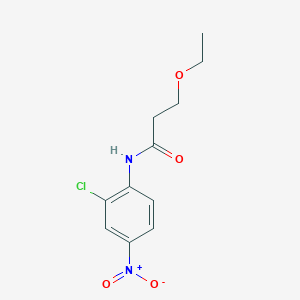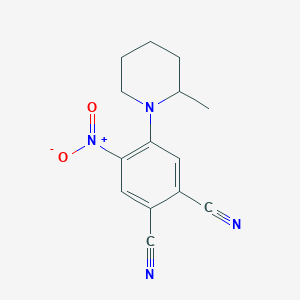
6-chloro-4-(4-methoxyphenyl)-7-propoxy-2H-chromen-2-one
描述
6-chloro-4-(4-methoxyphenyl)-7-propoxy-2H-chromen-2-one, commonly known as Clotrimazole, is an antifungal medication used to treat various fungal infections. It belongs to the class of azole antifungals and works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
作用机制
Clotrimazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Ergosterol is responsible for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting its synthesis, Clotrimazole disrupts the structure and function of the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
Clotrimazole has been found to have minimal toxicity and is generally well-tolerated by patients. However, it may cause some side effects, including skin irritation, burning, and itching. It is also important to note that Clotrimazole should not be used in patients with a known allergy to azole antifungals.
实验室实验的优点和局限性
Clotrimazole is a widely used antifungal medication and is readily available for laboratory use. It is relatively inexpensive and has a low toxicity profile, making it an attractive option for in vitro and in vivo studies. However, it is important to note that Clotrimazole may not be effective against all types of fungal infections, and alternative antifungal medications may be necessary for certain studies.
未来方向
There are several potential future directions for research on Clotrimazole. One area of interest is its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. Further studies are needed to determine its efficacy and safety as a cancer treatment. Additionally, there may be potential for Clotrimazole to be used in combination with other antifungal medications to improve their efficacy or to treat resistant fungal infections. Finally, there may be potential for Clotrimazole to be used in the treatment of other diseases, such as inflammatory bowel disease or multiple sclerosis, as it has been found to have anti-inflammatory properties. Further studies are needed to determine its potential in these areas.
Conclusion
Clotrimazole is a widely used antifungal medication that has been extensively studied for its antifungal properties. It works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Clotrimazole has also been studied for its potential anticancer properties and has been found to have minimal toxicity. While it has several advantages for laboratory use, it may not be effective against all types of fungal infections, and alternative antifungal medications may be necessary for certain studies. There are several potential future directions for research on Clotrimazole, including its potential as a cancer treatment and its use in combination with other antifungal medications.
科学研究应用
Clotrimazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. It has also been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
6-chloro-4-(4-methoxyphenyl)-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-3-8-23-18-11-17-15(9-16(18)20)14(10-19(21)24-17)12-4-6-13(22-2)7-5-12/h4-7,9-11H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTFYZIQJOBKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-(4-methoxyphenyl)-7-propoxy-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(2-furyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4192327.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4192328.png)
![3-(benzylsulfonyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4192330.png)
![N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B4192336.png)

![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4192355.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4192362.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4192368.png)
![8,8-dimethyl-2-propyl-3-(tetrahydro-2-furanylmethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4192376.png)
![N-4H-chromeno[4,3-d][1,3]thiazol-2-yl-N-phenylpentanamide](/img/structure/B4192382.png)


![2-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4192405.png)